![molecular formula C23H24N2O4 B2898792 3-(2,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide CAS No. 1448052-42-3](/img/structure/B2898792.png)
3-(2,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide
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Overview
Description
3-(2,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide, commonly known as DPBA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DPBA belongs to the class of compounds known as benzamides and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
Mechanism of Action
The mechanism of action of DPBA is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. DPBA has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress-related disorders. In addition, DPBA has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor properties.
Biochemical and physiological effects:
DPBA has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. DPBA has also been found to reduce pain-related behaviors in animal models of inflammatory pain. In addition, DPBA has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. DPBA has also been found to exhibit antimicrobial and antioxidant properties.
Advantages and Limitations for Lab Experiments
DPBA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a range of biological activities, making it a versatile compound for studying various diseases and disorders. However, DPBA has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. In addition, DPBA has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for research on DPBA. One direction is to further explore its anti-inflammatory and analgesic properties and its potential for the treatment of pain-related disorders. Another direction is to investigate its antitumor properties and its potential for cancer treatment. In addition, further research is needed to determine the safety and efficacy of DPBA in humans. Finally, there is a need for the development of more efficient synthesis methods for DPBA to increase its availability for research and potential therapeutic applications.
Synthesis Methods
DPBA can be synthesized through a multistep process that involves the reaction of 2,4-dimethoxybenzaldehyde with 2-chloroethylamine hydrochloride to form the intermediate product, 3-(2,4-dimethoxyphenyl)-N-(2-chloroethyl)propanamide. The intermediate product is then reacted with 2-pyridinecarboxylic acid to form DPBA. The synthesis method has been optimized to increase the yield of DPBA and reduce the production of unwanted byproducts.
Scientific Research Applications
DPBA has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory and pain-related disorders. DPBA has also been shown to have antitumor properties, making it a potential candidate for cancer treatment. In addition, DPBA has been found to exhibit antimicrobial and antioxidant properties, making it a potential candidate for the treatment of infectious diseases and oxidative stress-related disorders.
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-27-19-11-9-18(21(15-19)28-2)10-12-22(26)25-16-17-6-5-7-20(14-17)29-23-8-3-4-13-24-23/h3-9,11,13-15H,10,12,16H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZXONKXPDIVJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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